![molecular formula C15H18N4O B2679841 N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924841-10-1](/img/structure/B2679841.png)
N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has attracted much attention due to their importance in medicinal chemistry . They can be synthesized from various nitrogen sources . For example, one method involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their ability to mimic an E or a Z amide bond .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging due to their unique photophysical properties .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Mechanism of Action
Target of Action
1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of 1,2,3-triazoles is largely dependent on the specific compound and its targets. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
The ADME properties of 1,2,3-triazoles can vary depending on the specific compound. 1,2,3-triazoles are generally known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Result of Action
The molecular and cellular effects of 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to show versatile biological activities .
Safety and Hazards
Future Directions
The future research directions in the field of 1,2,3-triazoles include the development of more effective and potent derivatives, with improved pharmacokinetic and pharmacodynamic properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-14(15(20)16-12-7-5-6-8-12)17-18-19(11)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUHNANZNUBBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
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